4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the molecular formula C18H13N3S. It is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring and a pyrazole ring. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrazole ring consists of three carbon atoms and two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 303.4 g/mol. It has a complexity of 352 and a topological polar surface area of 59 Ų .
Scientific Research Applications
Antimicrobial Activity
4-Phenyl-2-(1H-Pyrazol-1-yl)-1,3-thiazole and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated their potency against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests potential applications in developing new antimicrobial agents (Gaikwad, Patil, & Bobade, 2013).
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations of derivatives of this compound has been conducted. These studies provide valuable insights into the molecular structure, spectroscopic data, and potential biological effects of these compounds (Viji et al., 2020).
Apoptosis Induction
Some molecular hybrids containing thiazole and pyrazole, related to this compound, have been synthesized and shown to induce apoptosis in biological assays. This highlights their potential use in cancer research and therapy (Kumar et al., 2017).
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial properties of compounds related to this compound. These compounds have shown promising results in inhibiting the growth of various cancer cell lines and demonstrating antimicrobial efficacy (Viji et al., 2020).
Anti-Inflammatory and Analgesic Activities
Derivatives of this compound have been found to possess anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new drugs for treating pain and inflammation (Abdel-Wahab et al., 2012).
Mechanism of Action
Mode of Action
It is known that many heterocyclic compounds interact with their targets by forming bonds and disrupting normal cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole . .
Properties
IUPAC Name |
4-phenyl-2-pyrazol-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)11-9-16-12(14-11)15-8-4-7-13-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINVJDKMFVYYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320528 |
Source
|
Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128432-98-4 |
Source
|
Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.